tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Description
tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[420]octane-7-carboxylate is a bicyclic compound with significant interest in various fields of chemistry and biology This compound is known for its unique structural features, which include a diazabicyclo framework and tert-butyl ester functionality
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-8-13(4,5)10(9)15/h9-10,14H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
QOHQRRLYBGGRQV-VHSXEESVSA-N |
Isomeric SMILES |
CC1(CNC[C@@H]2[C@H]1N(C2)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CNCC2C1N(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[42One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies, including asymmetric synthesis and desymmetrization processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler analogs with fewer functional groups.
Scientific Research Applications
tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate involves its interaction with molecular targets and pathways. The compound’s diazabicyclo framework allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Uniqueness
tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[420]octane-7-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
